molecular formula C13H13N3O3 B1519268 (3R)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione CAS No. 874946-00-6

(3R)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Número de catálogo B1519268
Número CAS: 874946-00-6
Peso molecular: 259.26 g/mol
Clave InChI: GOTYRUGSSMKFNF-SNVBAGLBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“(3R)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione” is a member of isoindoles . It has the molecular formula C13H13N3O3 .


Molecular Structure Analysis

The molecular weight of this compound is 259.26 g/mol . The IUPAC name is (3R)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione . The InChI is InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/t10-/m1/s1 .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 614.0±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 91.1±3.0 kJ/mol, and the flash point is 325.1±31.5 °C . The index of refraction is 1.672, and the molar refractivity is 66.5±0.3 cm3 . It has 6 H bond acceptors, 3 H bond donors, and 1 freely rotating bond .

Aplicaciones Científicas De Investigación

Treatment of Non-Hodgkin Lymphoma (NHL)

Lenalidomide has shown clinical efficacy in the treatment of NHL . It is used in combination with Rituximab (R2) for the treatment of relapsed/refractory follicular, marginal zone, or mantle cell lymphoma . The combination has shown high activity in both frontline and relapsed/refractory NHL .

Treatment of Multiple Myeloma (MM)

Lenalidomide has been found effective in the treatment of MM . It is often used in combination with other drugs for the treatment of this condition.

Treatment of Chronic Lymphocytic Leukemia (CLL)

Lenalidomide has shown promise in the treatment of CLL . It is often used in combination with other drugs for the treatment of this condition.

Treatment of Myelodysplastic Syndromes (MDS)

Lenalidomide has shown clinical efficacy in the treatment of MDS . It is often used in combination with other drugs for the treatment of this condition.

Treatment of Waldenstrom’s Macroglobulinemia

Lenalidomide has shown promise in the treatment of Waldenstrom’s macroglobulinemia . It is often used in combination with other drugs for the treatment of this condition.

Treatment of Myelofibrosis with Myeloid Metaplasia

Lenalidomide has shown clinical efficacy in the treatment of myelofibrosis with myeloid metaplasia . It is often used in combination with other drugs for the treatment of this condition.

Treatment of Primary Systemic Amyloidosis

Lenalidomide has shown promise in the treatment of primary systemic amyloidosis . It is often used in combination with other drugs for the treatment of this condition.

Anti-Angiogenic Effects

Independent of its immunomodulatory effects, lenalidomide mediates anti-angiogenic effects by inhibiting angiogenic growth factors released by tumor cells, such as vascular endothelial growth factor (VEGF), basic fibroblastic-growth factor (BFGF), and hepatocyte-growth factor .

Propiedades

IUPAC Name

(3R)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTYRUGSSMKFNF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@@H]1N2CC3=C(C2=O)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

CAS RN

874946-00-6
Record name Lenalidomide, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874946006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LENALIDOMIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1N1FSP2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Reactant of Route 2
(3R)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Reactant of Route 3
(3R)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Reactant of Route 4
(3R)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(3R)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Reactant of Route 6
Reactant of Route 6
(3R)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.